![molecular formula C7H6BrN3 B1279684 Benzene, 1-(azidomethyl)-3-bromo- CAS No. 126799-86-8](/img/structure/B1279684.png)
Benzene, 1-(azidomethyl)-3-bromo-
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Overview
Description
Benzene, 1-(azidomethyl)-3-bromo-, also known as Benzyl azide or α-Azidotoluene, is a chemical compound with the molecular formula C7H7N3 . It is an aromatic azide generally used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .
Synthesis Analysis
The synthesis of Benzene, 1-(azidomethyl)-3-bromo- involves two reactions: acylation and bromination . The two substituents are meta to each other, which means that the effects of a meta directing groups must be utilized. Of the two reactions, the acylation puts a meta director on the benzene ring, meaning the acylation needs to come first .Molecular Structure Analysis
The molecular structure of Benzene, 1-(azidomethyl)-3-bromo- can be viewed using Java or Javascript . It has a molecular weight of 133.1506 .Chemical Reactions Analysis
Benzene, 1-(azidomethyl)-3-bromo- is a heat-sensitive explosive. It can react explosively with bis (trifluoromethyl)nitroxide . It is also used in copper (I)-catalyzed azide-alkyne cycloaddition reactions .Physical And Chemical Properties Analysis
Benzene, 1-(azidomethyl)-3-bromo- has a molecular weight of 133.1506 . It has a density of 1.0655, a melting point of 157℃, and a boiling point of 81-83°C at 16mm . It is insoluble in water but miscible with ethanol and diethyl ether .Scientific Research Applications
Bioorthogonal Labeling and Functionalization
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .
Cross-Linkers in Material Sciences
The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . They show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Highly Energetic Materials
As a nitrogen-rich class of compounds, organic azides usually have positive heats of formation, high densities, and high burning rates . During scission of the azide bond, elemental nitrogen and considerable amounts of energy in the range of 90 kcal per azide unit are released .
Synthesis of Various Heterocycles
Azides are used in the synthesis of various heterocycles . For example, treatment of 1-(di-tert-butylphosphino)-3-methyl-1,2,3,4-tetrahydroquinazoline with phenyl azide gave benzo[g][1,3,5,2]triazaphosphocine .
Azide-alkyne cycloadditions are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . These cycloadditions are essential for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .
Safety And Hazards
Benzene, 1-(azidomethyl)-3-bromo- is a heat-sensitive explosive and can react explosively with bis (trifluoromethyl)nitroxide . It is also highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause genetic defects and cancer . It also causes damage to organs (Blood) through prolonged or repeated exposure .
properties
IUPAC Name |
1-(azidomethyl)-3-bromobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOCMECOGWAHFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472173 |
Source
|
Record name | Benzene, 1-(azidomethyl)-3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(azidomethyl)-3-bromo- | |
CAS RN |
126799-86-8 |
Source
|
Record name | Benzene, 1-(azidomethyl)-3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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